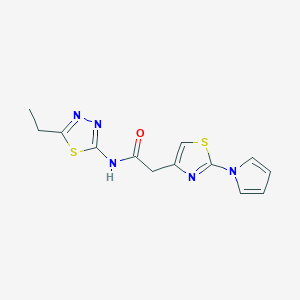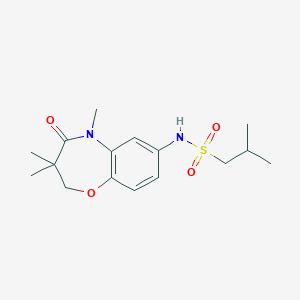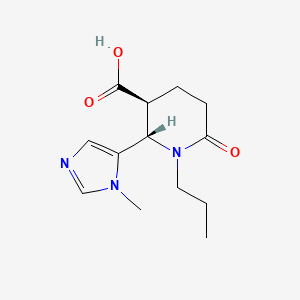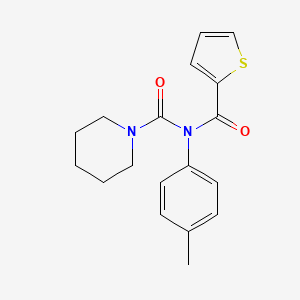![molecular formula C20H20N2O5 B2490374 N-(4-メトキシ-3-(2-オキソピペリジン-1-イル)フェニル)ベンゾ[d][1,3]ジオキソール-5-カルボキサミド CAS No. 941982-62-3](/img/structure/B2490374.png)
N-(4-メトキシ-3-(2-オキソピペリジン-1-イル)フェニル)ベンゾ[d][1,3]ジオキソール-5-カルボキサミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-METHOXY-3-(2-OXOPIPERIDIN-1-YL)PHENYL]-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE is a complex organic compound known for its significant role in various scientific research fields This compound is characterized by its unique structure, which includes a methoxy group, an oxopiperidine moiety, and a benzodioxole ring
科学的研究の応用
N-[4-METHOXY-3-(2-OXOPIPERIDIN-1-YL)PHENYL]-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Industry: The compound is used in the development of new materials and chemical processes.
作用機序
Target of Action
Similar compounds have been found to inhibit activated factor x (fxa) in the coagulation cascade .
Mode of Action
Compounds with similar structures have been found to act as competitive inhibitors of their targets . They bind to the active site of the enzyme, preventing the substrate from binding and thus inhibiting the enzyme’s activity .
Biochemical Pathways
Similar compounds have been found to affect the coagulation cascade by inhibiting fxa . This inhibition can reduce thrombin generation and indirectly inhibit platelet aggregation .
Pharmacokinetics
Similar compounds have been found to have good bioavailability, low clearance, and a small volume of distribution in animals and humans . They also have a low potential for drug-drug interactions . The elimination pathways for similar compounds include renal excretion, metabolism, and biliary/intestinal excretion .
Result of Action
Similar compounds have demonstrated dose-dependent antithrombotic efficacy in pre-clinical studies . These compounds have been found to improve antithrombotic activity without excessive increases in bleeding times when added on top of other antithrombotic drugs .
生化学分析
Biochemical Properties
N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide is a direct inhibitor of activated factor X (FXa), a key enzyme in the coagulation cascade . It has an inhibitory constant of 0.08 nM for human FXa, indicating a high affinity for this enzyme . It inhibits free as well as prothrombinase- and clot-bound FXa activity in vitro .
Cellular Effects
In cellular contexts, N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide indirectly inhibits platelet aggregation by reducing thrombin generation . This suggests that it can influence cell function by modulating cell signaling pathways related to coagulation.
Molecular Mechanism
The molecular mechanism of action of N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide involves binding to the active site of FXa, thereby inhibiting its activity . This prevents the conversion of prothrombin to thrombin, a key step in the coagulation cascade .
Temporal Effects in Laboratory Settings
In laboratory settings, N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide demonstrates a rapid onset of inhibition of FXa
Dosage Effects in Animal Models
Pre-clinical studies of N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide in animal models have demonstrated dose-dependent antithrombotic efficacy
Metabolic Pathways
The metabolic pathways of N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide involve renal excretion, metabolism, and biliary/intestinal excretion . A sulfate conjugate of Ο-demethyl apixaban (O-demethyl apixaban sulfate) has been identified as the major circulating metabolite of apixaban in humans .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-METHOXY-3-(2-OXOPIPERIDIN-1-YL)PHENYL]-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 4-methoxyphenylamine with 2-oxopiperidine under controlled conditions to form the intermediate compound. This intermediate is then reacted with 2H-1,3-benzodioxole-5-carboxylic acid in the presence of coupling reagents to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems and advanced purification techniques to ensure consistency and quality.
化学反応の分析
Types of Reactions
N-[4-METHOXY-3-(2-OXOPIPERIDIN-1-YL)PHENYL]-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The oxopiperidine moiety can be reduced to form piperidine derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield methoxybenzoic acid, while reduction of the oxopiperidine moiety may produce piperidine derivatives.
類似化合物との比較
Similar Compounds
Apixaban: A well-known Factor Xa inhibitor with a similar structure and mechanism of action.
Rivaroxaban: Another Factor Xa inhibitor with comparable therapeutic applications.
Edoxaban: A newer Factor Xa inhibitor with distinct pharmacokinetic properties.
Uniqueness
N-[4-METHOXY-3-(2-OXOPIPERIDIN-1-YL)PHENYL]-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE is unique due to its specific structural features, which confer distinct binding affinities and selectivities for its molecular targets. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
特性
IUPAC Name |
N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O5/c1-25-16-8-6-14(11-15(16)22-9-3-2-4-19(22)23)21-20(24)13-5-7-17-18(10-13)27-12-26-17/h5-8,10-11H,2-4,9,12H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXIOSFHGMSLEKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC3=C(C=C2)OCO3)N4CCCCC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-acetyl-N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzofuran-4-yl)methyl]benzene-1-sulfonamide](/img/structure/B2490292.png)
![2-[5-(2,3-Dihydro-1-benzofuran-5-sulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrazine](/img/structure/B2490293.png)

![N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-3,5-dimethoxybenzamide](/img/structure/B2490295.png)
![2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)-N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)acetamide](/img/structure/B2490297.png)

![N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzenesulfonamide](/img/structure/B2490303.png)
![1-{[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-phenyl-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione](/img/structure/B2490306.png)
![N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)-3,5-dimethoxybenzamide](/img/structure/B2490307.png)

![N-(5-(2-(cyclopentylthio)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide](/img/structure/B2490310.png)


